N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioacetamide moiety linked to a furan-2-ylmethyl group (CAS RN: 868968-98-3) . Its structure combines aromatic and heterocyclic components, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c24-15(19-10-13-4-2-8-25-13)11-26-16-6-5-14-20-21-17(23(14)22-16)12-3-1-7-18-9-12/h1-9H,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEWQFQENFSTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety linked to a thioacetamide and a triazolopyridazine structure. Its molecular formula is C₁₄H₁₅N₃O₁S, indicating the presence of nitrogen and sulfur in its framework, which are crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole nucleus have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some derivatives . The presence of the pyridine ring enhances this activity through improved interactions with bacterial enzymes.
2. Antitubercular Activity
In a study focusing on anti-tubercular agents, compounds similar to this compound were evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC₅₀ values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for various enzymes involved in bacterial cell wall synthesis and replication.
- Molecular Interactions : Docking studies have shown that the compound can effectively bind to target proteins in pathogens, disrupting their function .
Case Study 1: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested for their antimicrobial activity. Among them, one compound showed an MIC of 0.125 μg/mL against S. aureus, demonstrating the potential of triazole-containing compounds in treating resistant bacterial infections .
Case Study 2: Cytotoxicity Assessment
In evaluating the cytotoxic effects on human embryonic kidney cells (HEK-293), compounds derived from similar scaffolds were found to be non-toxic at therapeutic concentrations. This suggests a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Representation
| Component | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization and potential biological activity. |
| Pyridine Moiety | Enhances binding affinity to biological targets. |
| Thioacetamide | Imparts unique reactivity and interaction capabilities. |
Antimicrobial Activity
Research indicates that derivatives of triazoles, including those similar to N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, exhibit significant antimicrobial properties. For instance:
- 1,2,4-Triazole Derivatives : These compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL for certain derivatives .
Antiviral Properties
Recent investigations into triazole derivatives have unveiled their potential as antiviral agents. For example, compounds containing the triazole scaffold have been developed as inhibitors against SARS-CoV-2 . The incorporation of furan and pyridine rings may enhance their activity against viral targets by improving bioavailability and interaction with viral proteins.
Case Study 1: Triazole Derivatives in Antimicrobial Research
A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial properties. Among them:
- Compound 30a : Displayed MIC values of 0.125–8 μg/mL against multiple bacterial strains.
This study emphasizes the importance of structural modifications in enhancing antimicrobial efficacy .
Case Study 2: Development of Anti-Tubercular Agents
In a study focused on anti-tubercular agents:
- Compounds 6a and 6e : Exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM.
These findings suggest that similar structural motifs in this compound could lead to promising anti-tubercular agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is a common motif in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and reported activities.
Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points : E-4b (253–255°C) and E-4d (187–189°C) highlight the impact of substituents on crystallinity. The target compound’s melting point is unspecified but likely influenced by its flexible thioacetamide-furan chain.
- Solubility : Thioether and acetamide groups in the target compound may improve aqueous solubility compared to purely aromatic analogs like Lin28-1632 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
